

Key characteristics and specifications of 97% purity butylferrocene.

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Compound of Interest

Compound Name: **Butylferrocene, 97%**

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Technical Guide: 97% Purity n-Butylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, specifications, and analytical methodologies for n-butylferrocene with a purity of 97%. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who are working with or considering the use of this organometallic compound.

Core Characteristics and Specifications

n-Butylferrocene is an organometallic compound, a derivative of ferrocene, where a butyl group is attached to one of the cyclopentadienyl rings. It is primarily used in organic synthesis, as a catalyst, and as a component in advanced materials. For applications in drug development, it may be explored as a unique scaffold or as a catalyst in the synthesis of complex pharmaceutical intermediates.^[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of n-butylferrocene are summarized in the table below. These specifications are typical for a 97% purity grade.

Property	Value	References
Chemical Name	n-Butylferrocene	[2][3]
Synonyms	Butylferrocene, Ferrocene, butyl-	[4][5]
CAS Number	31904-29-7	[2][5]
Molecular Formula	C ₁₄ H ₁₈ Fe	[2][4]
Molecular Weight	242.14 g/mol	[2][4]
Appearance	Dark red to brown liquid	[2]
Purity (Assay by GC)	≥ 97.0%	[2]
Boiling Point	232 °C (at 630 mmHg)	[4][5]
Density	1.172 g/mL	[3][4]
Refractive Index	1.5745-1.5785 @ 20°C	[2]
Solubility	Insoluble in water. Soluble in most organic solvents.	[3]
Stability	Stable under recommended storage conditions. Air sensitive.	[1][5]
Storage	Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon), protected from light.	[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of n-butylferrocene are crucial for ensuring its quality and proper application in research and development.

Synthesis of n-Butylferrocene

A common method for the synthesis of n-butylferrocene is through the Friedel-Crafts acylation of ferrocene followed by reduction. A representative protocol is outlined below.

Materials:

- Ferrocene
- Butyryl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Sodium borohydride (NaBH_4)
- Ethanol
- Diethyl ether
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Inert gas (Nitrogen or Argon)

Procedure:

- Acylation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
 - Cool the suspension in an ice bath.
 - Dissolve ferrocene and butyryl chloride in anhydrous dichloromethane and add this solution dropwise to the cooled AlCl_3 suspension with constant stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

- Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude butyrylferrocene.

- Reduction:
 - Dissolve the crude butyrylferrocene in ethanol.
 - Slowly add sodium borohydride to the solution in portions while stirring.
 - After the addition, stir the reaction mixture at room temperature for several hours.
 - Remove the ethanol under reduced pressure.
 - Add water to the residue and extract the product with diethyl ether.
 - Wash the combined ether extracts with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude n-butylferrocene.
- Purification:
 - The crude product is purified by column chromatography on silica gel or alumina, eluting with a non-polar solvent such as hexane, to obtain pure n-butylferrocene as a dark red to brown liquid.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of volatile and semi-volatile compounds like n-butylferrocene.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column suitable for non-polar to medium-polarity compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness).

Sample Preparation:

- Prepare a stock solution of n-butylferrocene at a concentration of approximately 1 mg/mL in a suitable volatile solvent like dichloromethane or hexane.
- Perform serial dilutions to prepare calibration standards if quantitative analysis of impurities is required.
- For a 97% purity sample, a direct injection of a diluted sample (e.g., 100 μ g/mL) is typically sufficient for purity assessment by area percentage.

GC-MS Parameters:

Parameter	Setting
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (e.g., 50:1 split ratio)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-400 amu

Data Analysis:

- The purity is determined by calculating the peak area percentage of n-butylferrocene relative to the total area of all detected peaks in the chromatogram.
- The mass spectrum of the main peak should be compared with a reference spectrum of n-butylferrocene to confirm its identity. The molecular ion peak (m/z 242.1) and characteristic fragmentation patterns should be present.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are essential for the structural elucidation and confirmation of n-butylferrocene.

Sample Preparation:

- Since n-butylferrocene is air-sensitive, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).[\[1\]](#)
- Dissolve approximately 10-20 mg of the n-butylferrocene sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or C_6D_6).
- Transfer the solution to an NMR tube and cap it securely.

 ^1H NMR Spectroscopy:

- Expected Chemical Shifts (in CDCl_3):

- The five protons of the unsubstituted cyclopentadienyl (Cp) ring will appear as a singlet around δ 4.1 ppm.
- The four protons on the substituted Cp ring will appear as two multiplets (or two triplets) around δ 4.0 ppm.
- The protons of the butyl group will appear in the upfield region:
 - $-\text{CH}_2-$ attached to the Cp ring: triplet around δ 2.2 ppm.
 - $-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$: multiplet around δ 1.4 ppm.
 - $-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$: multiplet around δ 1.3 ppm.
 - $-\text{CH}_3$: triplet around δ 0.9 ppm.

 ^{13}C NMR Spectroscopy:

- Expected Chemical Shifts (in CDCl_3):

- Carbon of the unsubstituted Cp ring: around δ 68 ppm.
- Substituted carbon of the substituted Cp ring: around δ 88 ppm.
- Unsubstituted carbons of the substituted Cp ring: around δ 67-70 ppm.
- Carbons of the butyl group:

- -CH₂- attached to the Cp ring: around δ 30 ppm.
- -CH₂-CH₂-CH₂-CH₃: around δ 33 ppm.
- -CH₂-CH₂-CH₂-CH₃: around δ 22 ppm.
- -CH₃: around δ 14 ppm.

Mandatory Visualizations

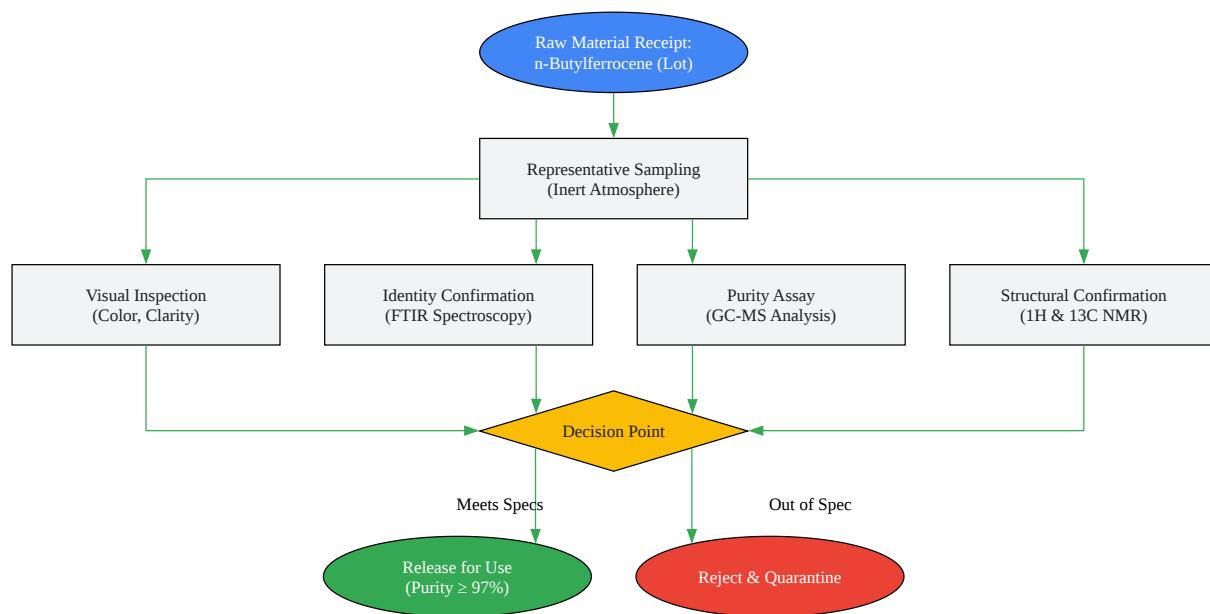
Synthesis Workflow of n-Butylferrocene



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Caption: Synthesis workflow for n-butylferrocene.

Quality Control Workflow for 97% Purity n-Butylferrocene

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Caption: Quality control workflow for n-butylferrocene.

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